molecular formula C16H21F2NO3 B2908680 N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide CAS No. 152169-45-4

N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide

Cat. No.: B2908680
CAS No.: 152169-45-4
M. Wt: 313.345
InChI Key: QUNMJYUCYGORCM-UHFFFAOYSA-N
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Description

N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide is a synthetic organic compound with the molecular formula C16H21F2NO3 and a molecular weight of 313.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide typically involves the reaction of 2,4-difluoro-5-hydroxybenzoic acid with tetrahydro-2H-pyran-2-ol in the presence of a suitable catalyst to form the intermediate 2,4-difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid. This intermediate is then reacted with pivaloyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential antitumor properties and as a reactant in the synthesis of antitumor agents.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This modulation can result in various biological effects, including antitumor activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid: An intermediate in the synthesis of the target compound.

    N-(2,4-Difluoro-5-hydroxyphenyl)pivalamide: A structurally similar compound with different functional groups.

Uniqueness

N-(2,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)pivalamide is unique due to its combination of fluorine atoms and the tetrahydro-2H-pyran-2-yl group, which confer distinct chemical and biological properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

N-[2,4-difluoro-5-(oxan-2-yloxy)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-16(2,3)15(20)19-12-9-13(11(18)8-10(12)17)22-14-6-4-5-7-21-14/h8-9,14H,4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNMJYUCYGORCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1F)F)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.15 g (9.39 mmol) of the resulting 2,4-difluoro-5-pivaloylaminophenol was dissolved in 40 ml of dichloromethane, 4.3 ml of 3,4-dihydro-2H-pyrane and 44 mg of camphorsulfonic acid were added and the mixture was stirred at room temperature for 4.3 hours. The reaction solution was added to a 5% aqueous solution of potassium carbonate and the mixture was extracted with chloroform. The organic layer was washed once with water and once with an aqueous saturated solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent Was distilled off under reduced pressure and the residue was triturated with n-hexane to give 2.51 g (85%) of 2,4-difluoro-5-pivaloylamino-O-(2-tetrahydropyranyl)phenol.
Name
2,4-difluoro-5-pivaloylaminophenol
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
44 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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